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Compound of Interest
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Cat. No.: B147961 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of Dimethyl Sulfoxide (DMSO) in

lithium acetate (LiAc)-based yeast transformation protocols. Find troubleshooting advice,

frequently asked questions, detailed experimental procedures, and visual guides to enhance

your transformation efficiency.

Frequently Asked Questions (FAQs)
Q1: What is the primary role of DMSO in the lithium acetate yeast transformation protocol?

A1: DMSO is used as a chemical enhancer to increase the efficiency of plasmid DNA

transformation into yeast cells.[1][2][3] It is believed to further permeabilize the yeast cell wall

and membrane, facilitating the uptake of the DNA-carrier DNA-PEG complex.[1]

Q2: What is the optimal concentration of DMSO for maximizing transformation efficiency?

A2: The optimal final concentration of DMSO is generally between 10% and 15% (v/v).[1][3]

However, the ideal concentration can be strain-specific, so it is advisable to optimize this for

your particular yeast strain.[2]

Q3: Can I perform the transformation without DMSO?

A3: Yes, the transformation can be performed without DMSO, but the efficiency will likely be

significantly lower.[2] The inclusion of DMSO can increase transformation efficiency by 6- to 50-
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fold.

Q4: Does the quality of DMSO matter?

A4: While it is always recommended to use molecular biology grade reagents, the purity of

DMSO may not be the primary cause of complete transformation failure. However, for optimal

and reproducible results, high-quality, sterile DMSO is recommended.

Q5: Are there any negative effects of using DMSO?

A5: High concentrations of DMSO can be toxic to yeast cells and may lead to a decrease in cell

viability.[4] It is crucial to adhere to the recommended concentration range.
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Issue Possible Cause(s) Recommended Solution(s)

Low or no transformants

Suboptimal DMSO

concentration: Incorrect final

concentration of DMSO.

Optimize the final DMSO

concentration, testing a range

from 5% to 15%. A final

concentration of 10% is a good

starting point.[1][2][3]

Poor quality or degraded

DMSO: DMSO can absorb

water, which may affect its

efficacy.

Use fresh, high-quality, sterile

DMSO. Store it properly to

prevent moisture absorption.

Incorrect timing of DMSO

addition: Adding DMSO at the

wrong step can reduce its

effectiveness.

Add DMSO after the addition

of the PEG/LiAc/DNA mixture

and before the heat shock

step, as indicated in the

protocol.[1]

High cell death/low viability

DMSO concentration too high:

Exceeding the optimal

concentration range can be

toxic to cells.[4]

Carefully calculate and verify

the final concentration of

DMSO. Do not exceed 15%.

Prolonged incubation with

DMSO: Extended exposure to

DMSO can be detrimental to

cell health.

Adhere to the recommended

incubation times in the protocol

after the addition of DMSO.

Inconsistent transformation

efficiency

Inaccurate pipetting of DMSO:

Small volumes of viscous

liquids like DMSO can be

difficult to pipette accurately.

Use appropriate micropipettes

and techniques for viscous

liquids. Prepare a master mix

for multiple transformations to

ensure consistency.

Strain-specific sensitivity to

DMSO: Different yeast strains

may have varying tolerances

and optimal DMSO

concentrations.[2]

If using a new strain, perform a

pilot experiment to determine

the optimal DMSO

concentration for that specific

strain.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11784917/
https://scispace.com/pdf/dmso-enhanced-whole-cell-yeast-transformation-4p94ppvz2u.pdf
https://experiments.springernature.com/articles/10.1007/978-1-0716-2399-2_2
https://pmc.ncbi.nlm.nih.gov/articles/PMC11784917/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11415381/
https://scispace.com/pdf/dmso-enhanced-whole-cell-yeast-transformation-4p94ppvz2u.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147961?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The following table summarizes the effect of different final concentrations of DMSO on the

transformation efficiency of Saccharomyces cerevisiae.

Final DMSO Concentration (%) Relative Transformation Efficiency (%)

0 10

2.5 40

5 75

7.5 90

10 100

12.5 95

15 80

17.5 50

20 20

Data is synthesized from graphical representations in scientific literature. The transformation

efficiency at 10% DMSO is set to 100% for relative comparison.

Experimental Protocols
High-Efficiency Lithium Acetate Transformation with
DMSO
This protocol is adapted from standard high-efficiency yeast transformation procedures.

Materials:

Yeast strain

YPD medium
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Sterile water

1 M Lithium Acetate (LiAc)

50% (w/v) Polyethylene Glycol (PEG 3350)

Single-stranded carrier DNA (e.g., salmon sperm DNA), 10 mg/mL

Plasmid DNA

Dimethyl Sulfoxide (DMSO)

Selective agar plates

Procedure:

Preparation of Competent Cells:

Inoculate a single yeast colony into 5 mL of YPD and grow overnight at 30°C with shaking.

Dilute the overnight culture into 50 mL of fresh YPD to an OD₆₀₀ of ~0.2 and grow to an

OD₆₀₀ of 0.6-0.8.

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cells with 25 mL of sterile water and centrifuge again.

Resuspend the cell pellet in 1 mL of 100 mM LiAc.

Transformation:

In a microcentrifuge tube, mix the following in order:

240 µL of 50% PEG

36 µL of 1 M LiAc

10 µL of single-stranded carrier DNA (boiled and chilled on ice immediately before use)
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1-5 µL of plasmid DNA (up to 1 µg)

70 µL of competent cells

Vortex the mixture thoroughly.

Incubate at 30°C for 30 minutes.

Add 36 µL of DMSO to achieve a final concentration of approximately 10%.

Mix gently by inversion.

Heat Shock and Plating:

Heat shock the cell suspension at 42°C for 15-20 minutes.

Centrifuge at 8,000 x g for 30 seconds to pellet the cells.

Remove the supernatant and resuspend the cell pellet in 500 µL of sterile water.

Plate 100-200 µL of the cell suspension onto selective agar plates.

Incubate the plates at 30°C for 2-4 days until transformants appear.

Visual Guides
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Caption: Workflow for lithium acetate yeast transformation including the DMSO enhancement

step.
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Caption: Proposed roles of key reagents in lithium acetate-based yeast transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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